molecular formula C5H10N4 B1267067 1H-1,2,4-Triazol-3-amine, 1-propyl- CAS No. 58661-95-3

1H-1,2,4-Triazol-3-amine, 1-propyl-

Cat. No. B1267067
CAS RN: 58661-95-3
M. Wt: 126.16 g/mol
InChI Key: RWJOWQPWDQMLRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fully substituted 1H-1,2,4-triazol-3-amines, including derivatives like "1H-1,2,4-Triazol-3-amine, 1-propyl-", can be achieved through metal- and oxidant-free three-component desulfurization and deamination condensation of amidines, isothiocyanates, and hydrazines. This method is notable for its broad substrate scope, mild reaction conditions, and environmental friendliness, offering a straightforward approach to a diverse array of triazoles without the need for external catalysts or harsh reagents (Guo et al., 2021).

Scientific Research Applications

Green Synthesis and Photophysical Properties

1H-1,2,4-Triazol-3-amines, including 1-propyl derivatives, have been synthesized through a metal- and oxidant-free green method. This environmentally friendly approach produces a broad range of fully substituted 1H-1,2,4-triazol-3-amines. The synthesized compounds have notable fluorescence and aggregation-induced emission properties, making them potentially valuable in organic chemistry, medicinal chemistry, and optical materials (Guo et al., 2021).

Microwave-Assisted Synthesis for Diverse Compounds

The microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from succinimides demonstrates the usefulness of 1,2,4-triazole derivatives in preparing structurally diverse compounds. This method is significant in medicinal and agricultural chemistry, where 5-amino-1,2,4-triazoles serve as a key building block (Tan, Lim, & Dolzhenko, 2017).

Regioselective Synthesis in Pharmaceuticals

1,2,4-Triazoles, including variants of 1-propyl-1H-1,2,4-triazol-3-amine, play a critical role in pharmaceuticals, agrochemicals, and material science. A practical, regioselective synthesis method utilizing amine oxidase-inspired catalysis has been developed, highlighting the compound's versatility in these fields (Thorve, Maji, & Maji, 2023).

Industrial Applications

1H-1,2,4-Triazol-3-amines have broad industrial applications. They are used in agriculture for producing plant protection products, in medicine for drugs with hepatoprotective, antioxidant, and anti-ischemic activity, and in the production of high-energy substances like explosives and propellants. Their high reactivity and diverse utility make them valuable in various industrial processes (Nazarov et al., 2022).

Structural Studies and Crystallography

Structural studies of 4-amino-3-butyl-1,2,4-triazole-5-thione and related derivatives have provided insights into their crystallography. These studies are crucial for understanding the molecular interactions and properties of these compounds, which can be applied in various scientific fields (Belcher & Squattrito, 2006).

Energetic Material Research

Research into imidazole, 1,2,4-triazole, and tetrazole-based molecules, including 1H-1,2,4-triazol-3-amines, focuses on their applications in nitrogen-rich gas generators. The study of their energy performance, including heat of formation and detonation properties, is vital for their use in energetic materials (Srinivas, Ghule, & Muralidharan, 2014).

Proton Conductivity Research

1H-1,2,4-Triazoles are being studied for their proton conducting performance. For instance, when 1H-1,2,4-triazole is introduced into the nanochannels of propyl amino functioned MCM-41, it shows excellent proton conductivity, which is promising for applications in intermediate temperature proton conductors (Wu, Li, & Zhang, 2017).

properties

IUPAC Name

1-propyl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-2-3-9-4-7-5(6)8-9/h4H,2-3H2,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJOWQPWDQMLRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30207363
Record name 1H-1,2,4-Triazol-3-amine, 1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2,4-Triazol-3-amine, 1-propyl-

CAS RN

58661-95-3
Record name 1H-1,2,4-Triazol-3-amine, 1-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058661953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazol-3-amine, 1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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